molecular formula C14H16F3NO4 B12828772 ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate

ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate

Cat. No.: B12828772
M. Wt: 319.28 g/mol
InChI Key: GRQUPOZYKRJTJD-LBPRGKRZSA-N
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Description

Ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate is a synthetic organic compound that features a trifluoromethoxy group attached to a phenyl ring, an acetamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate is unique due to the presence of both the trifluoromethoxy and acetamido groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C14H16F3NO4/c1-3-21-13(20)12(18-9(2)19)8-10-4-6-11(7-5-10)22-14(15,16)17/h4-7,12H,3,8H2,1-2H3,(H,18,19)/t12-/m0/s1

InChI Key

GRQUPOZYKRJTJD-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C

Origin of Product

United States

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